molecular formula C15H23BrN2OSi B1472935 5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole CAS No. 1704067-43-5

5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole

Cat. No.: B1472935
CAS No.: 1704067-43-5
M. Wt: 355.34 g/mol
InChI Key: KYWQXGVXZHYFDM-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole is a synthetic organic compound that features a bromine atom, a benzimidazole core, and a tert-butyldimethylsilyl (TBDMS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with a Grignard reagent would yield a new carbon-carbon bond at the position previously occupied by the bromine atom.

Scientific Research Applications

5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole depends on its specific applicationThe TBDMS group serves as a protecting group, ensuring the stability of the compound during synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core and a TBDMS-protected hydroxyl group. This combination provides both stability and reactivity, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(5-bromobenzimidazol-1-yl)ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2OSi/c1-15(2,3)20(4,5)19-9-8-18-11-17-13-10-12(16)6-7-14(13)18/h6-7,10-11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWQXGVXZHYFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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